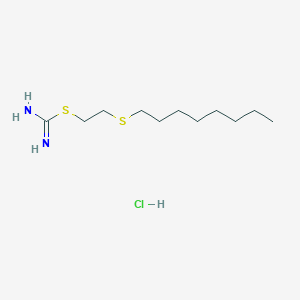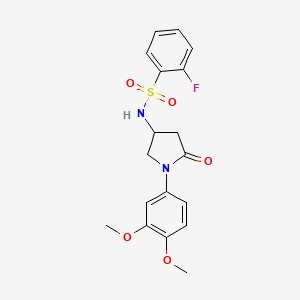
2-(allylthio)-7-fluoro-3-methylquinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(allylthio)-7-fluoro-3-methylquinazolin-4(3H)-one” belongs to the class of organic compounds known as quinazolines, which are polycyclic aromatic compounds containing a quinazoline moiety, a structure characterized by a benzene ring fused to a pyrimidine ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the quinazoline core, followed by the introduction of the allylthio, fluoro, and methyl groups at the appropriate positions. The exact synthetic route would depend on the starting materials and the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinazoline core, with an allylthio group attached at the 2-position, a fluorine atom at the 7-position, and a methyl group at the 3-position .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. The allylthio group could potentially undergo reactions typical of alkenes and thiols, while the fluorine atom might be susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom might increase the compound’s stability and lipophilicity .科学的研究の応用
Anti-inflammatory and Antimicrobial Activities
Quinazolin-4(3H)-one derivatives, including variants like 2-methylquinazolin-4(3H)-one, have been synthesized and evaluated for their biological activities. These compounds exhibit significant anti-inflammatory and antimicrobial properties. For instance, certain derivatives demonstrated promising anti-inflammatory activity with considerable TNF-α and IL-6 inhibitory activities. Additionally, variants of these compounds have shown antimicrobial activity against selected pathogenic bacteria and fungi (Keche & Kamble, 2014).
Synthesis of Novel Derivatives
The synthesis of novel quinazolin-4(3H)-one derivatives has been an area of active research. These derivatives include complex structures conjugated with other molecular fragments, indicating the versatility and potential for chemical modifications of the quinazolinone backbone (Xi, 2014).
Applications in Tuberculosis Treatment
Quinazolin-4(3H)-one compounds have been synthesized and evaluated for their activity against tuberculosis. Some of these compounds, such as certain 3-(((substituted phenyl)amino)methyl)-2-methylquinazolin-4(3H)-one compounds, demonstrated potent anti-tuberculosis activity, comparable to standard drugs like rifampicin (Panneerselvam et al., 2016).
Antitumor Activities
Several derivatives of 2-methylquinazolin-4(3H)-one have been designed, synthesized, and evaluated for their antitumor activity. Some of these compounds have shown selective activities against various cancer cell lines, including renal, breast, and leukemia cells (Alanazi et al., 2013).
Synthesis of Complex Derivatives
The synthesis of complex derivatives of quinazolin-4(3H)-one, such as those with azo compounds and 1,2,3-triazole moieties, has been explored. These compounds have been tested for their antibacterial activities, indicating potential applications in the development of new antimicrobial agents (Khan, 2018).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
7-fluoro-3-methyl-2-prop-2-enylsulfanylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2OS/c1-3-6-17-12-14-10-7-8(13)4-5-9(10)11(16)15(12)2/h3-5,7H,1,6H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYKVXUVAFNUDBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=C(C=C2)F)N=C1SCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(allylthio)-7-fluoro-3-methylquinazolin-4(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


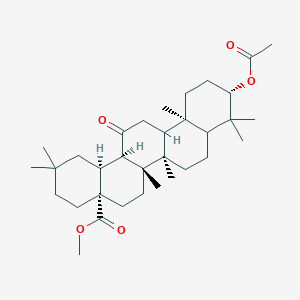
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2471143.png)
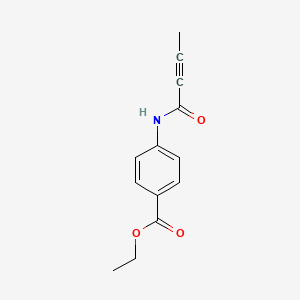

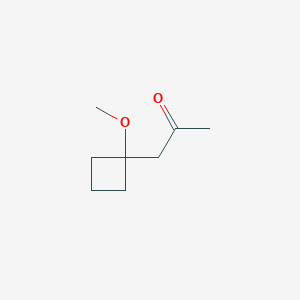
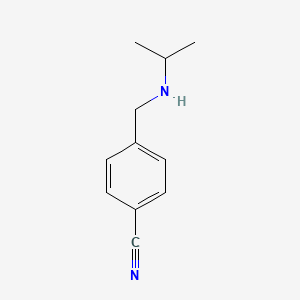
![Ethyl 4-phenyl-2-(2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamido)thiophene-3-carboxylate](/img/structure/B2471154.png)
![3-(4-fluorophenyl)-8-methoxy-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2471155.png)
![Ethyl 3-(4,7,8-trimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2471156.png)


